1,3-Bis(4,4-dimethyl-2-oxazolin-2-yl)benzene
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Overview
Description
1,3-bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene is a chemical compound with the molecular formula C16H20N2O2 and a molecular weight of 272.34 g/mol . It is a five-membered heterocyclic compound containing two carbons, nitrogen, oxygen, and a carbon-nitrogen double bond . This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene is typically synthesized through the reaction of resorcinol with 2-amino-2-methyl-1-propanol under acidic conditions . The reaction involves the formation of oxazoline rings through cyclization.
Industrial Production Methods
In industrial settings, the production of 1,3-bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1,3-bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles.
Reduction: Reduction reactions can convert the oxazoline rings to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Oxazoles
Reduction: Amines
Substitution: Various substituted oxazolines depending on the nucleophile used.
Scientific Research Applications
1,3-bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene involves its ability to undergo ring-opening reactions with various functional groups such as carboxyl, anhydride, amino, epoxy, thiol, phenolic hydroxyl, and isocyanate . These reactions enable the compound to act as a chain extender or cross-linking agent in polymers, thereby modifying their physical properties.
Comparison with Similar Compounds
Similar Compounds
1,2-bis(4,4-dimethyl-2-oxazolin-2-yl)ethane: Similar in structure but with an ethane backbone instead of a benzene ring.
1,3-bis(4,5-dihydro-2-oxazolyl)benzene: Similar but lacks the dimethyl groups on the oxazoline rings.
Uniqueness
1,3-bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene is unique due to the presence of dimethyl groups on the oxazoline rings, which enhances its stability and reactivity compared to other similar compounds . This makes it particularly useful in applications requiring robust chemical properties.
Properties
Molecular Formula |
C16H20N2O2 |
---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
2-[3-(4,4-dimethyl-5H-1,3-oxazol-2-yl)phenyl]-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C16H20N2O2/c1-15(2)9-19-13(17-15)11-6-5-7-12(8-11)14-18-16(3,4)10-20-14/h5-8H,9-10H2,1-4H3 |
InChI Key |
MUBZACKCHQIRSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(=N1)C2=CC(=CC=C2)C3=NC(CO3)(C)C)C |
Origin of Product |
United States |
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